Ethyl 6-chloro-1H-indole-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 6-chloro-1H-indole-3-carboxylate and its derivatives often involves multi-component reactions, including cyclocondensation processes. For instance, Gupta et al. (2011) discussed a three-component tandem reaction involving acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates leading to the synthesis of pyrimido[1,2-a]indoles, showcasing the versatility of indole derivatives in heterocyclic chemistry (Gupta et al., 2011).
Molecular Structure Analysis
The crystal structure and molecular interactions of indole derivatives, including Ethyl 6-chloro-1H-indole-3-carboxylate, provide insight into their chemical behavior. Geetha et al. (2017) highlighted the crystal structure and Hirshfeld surface analysis of an indole derivative, emphasizing the importance of hydrogen bond interactions, C–H⋅⋅⋅O, C–H⋅⋅⋅N, and C–H⋅⋅⋅π in stabilizing the molecular structure (Geetha et al., 2017).
Chemical Reactions and Properties
Indole derivatives participate in various chemical reactions, contributing to the diversity of their chemical properties. Yao et al. (2023) synthesized an indole compound through a three-step substitution reaction, underlining the methods used for structural determination, including NMR and X-ray diffraction. This approach showcases the adaptability of indole structures in organic synthesis (Yao et al., 2023).
Scientific Research Applications
Synthesis of Complex Molecules
The compound has been utilized in the synthesis of various indole derivatives through different chemical reactions. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, highlighting the reactivity of ethyl indole carboxylates towards creating benzoylamino-substituted indoles, which could serve as building blocks for further chemical transformations (Cucek & Verček, 2008). Additionally, the transformation of sulfomethyl groups to formyl functions in indole carboxylates has been demonstrated, providing a pathway for the synthesis of formyl-substituted indole derivatives, which are valuable intermediates in organic synthesis (Pete, Szöllösy, & Szokol, 2006).
Biological Activity Exploration
Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate derivatives, synthesized from ethyl indole carboxylates, have been investigated for their antibacterial activity, showcasing the potential of indole derivatives in contributing to the development of new antibacterial agents (Mir & Mulwad, 2009). Such studies are crucial for understanding the structure-activity relationships that govern the antibacterial efficacy of indole-based compounds.
Chemical Transformation Techniques
Research on indole carboxylates also includes the development of novel synthetic methodologies. For instance, a study on the cyclisation of indolo oxime ethers into pyrazolo[4,5,1-hi]indole derivatives via ethyl indole carboxylates has contributed to the understanding of cyclisation mechanisms and the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry (Clayton, Black, & Harper, 2008).
properties
IUPAC Name |
ethyl 6-chloro-1H-indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLGWHAWFSRKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547406 | |
Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-1H-indole-3-carboxylate | |
CAS RN |
100821-50-9 | |
Record name | Ethyl 6-chloro-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60547406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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